3-(1H-Benzo[d]imidazol-1-yl)aniline
Description
Historical Context of Benzimidazole (B57391) Chemistry in Drug Discovery
The journey of benzimidazole in drug discovery began with the recognition of its structural similarity to purines, fundamental components of nucleic acids. This likeness was first explored by Woolley in 1944, who investigated their potential as antimetabolites. ijarsct.co.in A pivotal moment came with the discovery that N-ribosyl-5,6-dimethylbenzimidazole is an essential component of vitamin B12, solidifying the biological significance of this heterocyclic system. taylorandfrancis.com The first major therapeutic breakthrough was the introduction of thiabendazole (B1682256) in 1961 as a potent anthelmintic agent. ijarsct.co.in This discovery opened the floodgates for the development of a plethora of benzimidazole-based drugs with a wide array of applications, from treating parasitic infections to managing gastric acid secretion. impactfactor.orgijarsct.co.inresearchgate.net The ease of synthesis and the ability to readily modify the benzimidazole core have made it a "privileged scaffold" in medicinal chemistry, a term that underscores its frequent appearance in bioactive compounds. nih.govnih.gov
Pharmacological Significance of Benzimidazole-Containing Structures
The benzimidazole nucleus is a constituent of numerous therapeutic agents with a broad spectrum of biological activities. nih.gov This versatility stems from the unique structural features of the benzimidazole ring system, which consists of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring. nih.gov This arrangement allows for diverse substitutions, leading to compounds with a wide range of pharmacological effects.
Marketed drugs containing the benzimidazole core are a testament to its therapeutic importance. These include proton pump inhibitors like omeprazole (B731) and lansoprazole, anthelmintics such as albendazole (B1665689) and mebendazole, and antihistamines like astemizole. impactfactor.orgtaylorandfrancis.com The pharmacological reach of benzimidazoles extends to anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive activities. nih.govnih.govresearchgate.net The mechanism of action of these derivatives often varies depending on their chemical structure and the specific target enzyme or receptor they interact with. nih.gov For instance, the anthelmintic action of many benzimidazoles is attributed to their ability to inhibit the polymerization of tubulin in parasites. wikipedia.org
Table 1: Examples of Marketed Drugs Containing the Benzimidazole Scaffold
| Drug Name | Therapeutic Class |
| Omeprazole | Proton Pump Inhibitor |
| Lansoprazole | Proton Pump Inhibitor |
| Albendazole | Anthelmintic |
| Mebendazole | Anthelmintic |
| Astemizole | Antihistamine |
| Candesartan | Antihypertensive |
| Telmisartan | Antihypertensive |
Research Rationale and Objectives Pertaining to 3-(1H-Benzo[d]imidazol-1-yl)aniline
The rationale for investigating this compound lies in the established and diverse bioactivity of the benzimidazole scaffold and the aniline (B41778) moiety. Aniline and its derivatives are known to be important intermediates in the synthesis of various biologically active compounds. The combination of these two pharmacophores into a single molecule presents an opportunity to explore novel chemical space and potentially discover compounds with unique or enhanced pharmacological properties.
The primary objectives of research into this specific compound and its derivatives include:
Synthesis and Characterization: To develop efficient synthetic routes for this compound and its analogues and to fully characterize their chemical structures using modern spectroscopic techniques.
Biological Evaluation: To screen these novel compounds for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: To understand how different substituents on the benzimidazole and aniline rings influence the biological activity, which is crucial for the rational design of more potent and selective drug candidates. nih.govnih.gov
Overview of Current Research Landscape on Benzimidazole-Anilines
The current research landscape for benzimidazole-anilines is vibrant and expanding. Scientists are actively exploring the synthesis and biological potential of various derivatives. For example, studies have investigated the anti-inflammatory effects of benzimidazoles with substituted anilines at the C2 position. nih.gov Other research has focused on the development of benzimidazole-aniline derivatives as potential inhibitors of key enzymes involved in diseases like cancer and hepatitis C. ijrpc.comajgreenchem.com
Computational methods, such as molecular docking, are increasingly being used to predict the binding of these compounds to biological targets, thereby guiding the synthesis of more effective molecules. ajgreenchem.com The synthesis of novel benzimidazole derivatives, including those with aniline moieties, is a continuous effort in the quest for new therapeutic agents. rsc.orgjyoungpharm.org The focus remains on creating libraries of these compounds to screen for a wide array of pharmacological activities, with the ultimate goal of identifying lead compounds for further drug development. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(benzimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFBYSCAYDYAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416158 | |
| Record name | 3-(1H-Benzo[d]imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220495-45-4 | |
| Record name | 3-(1H-Benzo[d]imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1h Benzo D Imidazol 1 Yl Aniline and Its Analogues
Strategies for the Construction of the Benzo[d]imidazole Nucleus
The formation of the benzimidazole (B57391) ring system is a foundational step in the synthesis of the target compound. This bicyclic heterocycle, composed of fused benzene (B151609) and imidazole (B134444) rings, is typically assembled through cyclization reactions involving an ortho-disubstituted benzene precursor. wikipedia.org
Condensation Reactions with ortho-Phenylenediamines
The most prevalent and historically significant method for synthesizing the benzimidazole nucleus is the condensation of ortho-phenylenediamines with a one-carbon (C1) source. nih.gov This approach, often referred to as the Phillips-Ladenburg reaction, is versatile and can accommodate a wide range of substrates. semanticscholar.org
The C1 source can be a carboxylic acid, such as formic acid, or a derivative like an orthoester or nitrile. ijariie.comnih.gov For instance, heating o-phenylenediamine (B120857) with formic acid is a direct route to unsubstituted benzimidazole. ijariie.comslideshare.net The reaction typically requires acidic conditions to facilitate the dehydration and cyclization, with reagents like hydrochloric acid or polyphosphoric acid being commonly employed. ijariie.comnih.gov
Alternatively, aldehydes can be used as the C1 source. mdpi.com This variation involves the initial formation of a Schiff base between the o-phenylenediamine and the aldehyde, which then undergoes an oxidative cyclodehydrogenation to yield the 2-substituted benzimidazole. nih.gov A diverse array of catalysts and oxidants have been developed to promote this transformation under milder conditions, including various metal oxides, inorganic salts, and even molecular iodine. semanticscholar.orgmdpi.comorganic-chemistry.orgnih.gov The use of microwave irradiation has also been shown to reduce reaction times and, in some cases, improve yields compared to conventional heating. organic-chemistry.org
| C1 Source | Catalyst/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Carboxylic Acids | Polyphosphoric acid (PPA) | High Temperature (160-200°C) | Strongly dehydrating, classic method. | nih.gov |
| Aromatic Acids | Ammonium (B1175870) chloride | 80-90°C | Green and economically feasible approach. | ijariie.com |
| Aromatic Aldehydes | H₂O₂ / HCl | Room Temperature | Short reaction time, excellent yields. | organic-chemistry.org |
| Aldehydes | Sodium metabisulfite (B1197395) (Na₂S₂O₅) | Ethanol | Acts as an oxidizing agent. | nih.gov |
| Aldehydes | Lanthanum chloride | Acetonitrile | One-pot synthesis with high yields (85-95%). | semanticscholar.org |
| Aldehydes | Supported Gold Nanoparticles (Au/TiO₂) | 25°C | Heterogeneous catalysis under mild conditions. | mdpi.com |
Alternative Cyclization Pathways for Benzimidazole Formation
Beyond the direct condensation of o-phenylenediamines, several other strategies have been devised for constructing the benzimidazole ring. These methods often involve intramolecular cyclization of more complex aniline (B41778) derivatives. nih.gov
One notable alternative involves the cyclization of N-arylamidoximes. nih.govacs.org This process can be performed as a "one-pot" acylation-cyclization reaction, providing good to excellent yields of benzimidazole products. The reaction mechanism is thought to proceed through the formation of a nitrene intermediate, which then undergoes electrocyclization. nih.govacs.org
Another approach is the Beckmann rearrangement of arylamino oximes. organic-chemistry.org This reaction can be directed to selectively produce either N-arylindazoles or benzimidazoles by choosing the appropriate base. The use of a stronger base, such as triethylamine, promotes the rearrangement pathway that leads to the formation of the benzimidazole nucleus. organic-chemistry.org
Other reported methods include:
Reductive cyclization: Starting from o-nitroaniline derivatives, the nitro group is reduced, and the resulting amine undergoes spontaneous cyclization with an adjacent functional group. semanticscholar.orgnih.gov
Intramolecular C-H amidation: This transition-metal-free method uses molecular iodine to cyclize crude imines formed from o-phenylenediamine derivatives. organic-chemistry.org
| Starting Material Type | Reaction Name/Type | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Arylamidoxime | Acylation-Cyclization | Acylating agent, Base (e.g., DIPEA, KOH) | Benzimidazoles | nih.govacs.org |
| Arylamino oxime | Beckmann Rearrangement | Mesyl chloride, Triethylamine (strong base) | Benzimidazoles | organic-chemistry.org |
| o-Nitroanilines | Redox Condensation | Alcohols, FeCl₃/Na₂S | Benzimidazoles | organic-chemistry.org |
| Crude imines from o-phenylenediamines | Intramolecular C-H Amidation | Molecular iodine, Base | N-protected benzimidazoles | organic-chemistry.org |
Approaches for the Introduction of the Aniline Moiety at the N1-Position
To synthesize the target molecule, 3-(1H-Benzo[d]imidazol-1-yl)aniline, a phenylamine (aniline) group must be attached to one of the nitrogen atoms of the benzimidazole ring. This N-arylation is a critical transformation, and several powerful synthetic methods have been developed to achieve it.
Transition Metal-Catalyzed Cross-Coupling Reactions for N-Arylation
Transition metal-catalyzed cross-coupling reactions are the most robust and widely used methods for forming C-N bonds between benzimidazoles and aryl groups. The two preeminent reactions in this class are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a copper-catalyzed reaction that couples an amine (in this case, the benzimidazole) with an aryl halide. nih.gov Traditional Ullmann conditions required high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of catalytic systems that operate under much milder conditions, employing various copper(I) or copper(II) salts and specialized ligands. rsc.orgorganic-chemistry.orgmdpi.com Ligands such as N,N-dimethylglycine or substituted phenanthrolines can significantly accelerate the reaction and improve its scope and efficiency. researchgate.netcapes.gov.brorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation. wikipedia.orgyoutube.com This reaction is highly versatile, with a broad substrate scope and high functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction; bulky, electron-rich ligands like XPhos, SPhos, and BINAP have been developed to enhance catalyst activity and stability. youtube.comresearchgate.net
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful, cost-effective alternative for C-H arylation and N-arylation of benzimidazoles. rsc.orgacs.orgresearchgate.net
| Reaction | Metal Catalyst | Typical Ligands | Aryl Source | Key Features | Reference |
|---|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu₂O, Cu(OAc)₂ | Phenanthrolines, N,N-Dimethylglycine | Aryl Iodides, Aryl Bromides | Cost-effective metal; ligand development has improved conditions. | researchgate.netcapes.gov.brresearchgate.net |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BINAP, DPEphos | Aryl Bromides, Chlorides, Triflates | Broad scope, high functional group tolerance, well-understood mechanism. | wikipedia.orglibretexts.orgresearchgate.net |
| Nickel-Catalyzed Coupling | Ni(OTf)₂, Ni(cod)₂ | dcype, dcypt (phosphine ligands) | Phenol derivatives, Aryl Chlorides | Uses earth-abundant metal; can facilitate C-H activation. | rsc.orgresearchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) provides a metal-free pathway to N-arylated benzimidazoles. This reaction requires an electron-deficient aromatic ring, typically an aryl halide bearing strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (e.g., fluoride, chloride).
In this route, the benzimidazole anion, formed by deprotonation with a base, acts as the nucleophile. It attacks the electron-deficient carbon of the aryl halide, displacing the halide leaving group through a Meisenheimer complex intermediate. To synthesize this compound, a plausible precursor would be 1-fluoro-3-nitrobenzene. The reaction would yield 1-(3-nitrophenyl)-1H-benzo[d]imidazole, which could then be reduced to the final aniline product. Research has demonstrated that intramolecular SNAr of benzimidazole-activated nitro groups can proceed in high yields under mild conditions, highlighting the feasibility of this type of transformation. nih.gov
Reductive Amination and Amidation Approaches
Direct reductive amination is not a standard method for the N-arylation of benzimidazoles. This reaction typically involves the formation of an imine or enamine from an amine and a carbonyl compound (aldehyde or ketone), followed by reduction. The process is highly effective for creating C-N bonds to sp³-hybridized (alkyl) carbons but is not suitable for directly forming a bond between a nitrogen atom and an sp²-hybridized carbon of an aromatic ring. masterorganicchemistry.com
While direct amidation to form the N-aryl bond is not a common strategy, multi-step pathways that involve an initial amidation can be envisioned. For example, an o-aminoanilide could be acylated, followed by a cyclization reaction to form the benzimidazole ring. However, this represents a strategy for building the nucleus (as in Section 2.1.2) rather than a direct method for introducing the aniline moiety to a pre-formed benzimidazole ring.
Synthesis of Precursor Molecules for N1-Functionalization
The creation of N1-substituted benzimidazoles, such as this compound, fundamentally depends on the initial preparation of the core benzimidazole structure and the appropriately functionalized coupling partners.
Preparation of N1-Unsubstituted Benzo[d]imidazoles
N1-unsubstituted benzo[d]imidazoles serve as the foundational scaffold for subsequent functionalization. The most common and established method for their synthesis is the condensation reaction of o-phenylenediamines with either carboxylic acids or aldehydes. nih.gov
The reaction with carboxylic acids, often referred to as the Phillips condensation, typically requires harsh dehydrating conditions, utilizing reagents like polyphosphoric acid (PPA) or strong mineral acids such as hydrochloric acid. nih.gov This method involves the formation of an amide intermediate, which then undergoes cyclization and dehydration to yield the benzimidazole ring.
Alternatively, the condensation of o-phenylenediamines with aldehydes offers a more versatile route and can be performed under milder, oxidative conditions. nih.gov A variety of oxidizing agents can be employed, including sodium metabisulfite (Na₂S₂O₅), which facilitates the cyclization process. nih.gov This approach is particularly useful for synthesizing 2-aryl-substituted benzimidazoles. For instance, the reaction of an o-phenylenediamine with a substituted benzaldehyde (B42025) in the presence of an oxidizing agent leads to the corresponding 2-aryl-1H-benzo[d]imidazole.
A general scheme for the synthesis of N1-unsubstituted benzimidazoles is presented below:
Scheme 1: General Synthesis of N1-Unsubstituted Benzo[d]imidazoles
Reaction conditions vary depending on the starting material (aldehyde or carboxylic acid) and may include acidic or oxidative environments.
Synthesis of Halogenated Anilines for Coupling Reactions
Halogenated anilines are critical precursors for the N1-arylation of the benzimidazole ring to form compounds like this compound. The synthesis of these molecules often requires regioselective halogenation methods, particularly for electron-rich aniline substrates.
Traditional electrophilic aromatic substitution can lead to a mixture of products. Therefore, more controlled methods have been developed. One such method involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. koreascience.krelsevierpure.com This modification allows for selective halogenation. For example, treatment of N,N-dialkylaniline N-oxides with thionyl chloride or thionyl bromide can yield ortho-chlorinated or para-brominated anilines, respectively, with high regioselectivity. koreascience.krelsevierpure.com
Another effective method for the controlled halogenation of anilines and phenols is the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), under mechanochemical grinding conditions. This solvent-free approach, often assisted by a liquid grinding agent like polyethylene (B3416737) glycol (PEG-400), allows for mono-, di-, or tri-halogenation by controlling the stoichiometry of the NXS. This method is noted for its high yields, short reaction times, and excellent para-selectivity for substrates with available ortho and para positions.
Derivatization Strategies for this compound Analogues
The primary amino group on the aniline ring of this compound is a versatile handle for a wide array of chemical transformations. These derivatization strategies are key to creating a library of analogues with diverse functionalities.
Formation of Schiff Bases and Mannich Bases
Schiff Bases: The condensation of the primary amino group of aniline-substituted benzimidazoles with various aldehydes is a straightforward method to produce Schiff bases (imines). This reaction is typically carried out by refluxing the aniline derivative with the desired aldehyde in a suitable solvent like ethanol. ijrpc.comresearchgate.net For example, 4-(1H-benzo[d]imidazol-2-yl)aniline can be reacted with different pyrazolecarbaldehydes to yield the corresponding Schiff's bases. ijrpc.comresearchgate.net These reactions are often high-yielding and provide a modular approach to introduce a wide variety of substituents.
Mannich Bases: The Mannich reaction provides a pathway to N-alkylaminomethylated derivatives. This one-pot, three-component condensation involves the reaction of the benzimidazole-containing aniline, formaldehyde (B43269), and a secondary amine (such as piperidine, morpholine, or N-methylpiperazine). researchgate.net This reaction introduces a flexible linker and an additional basic nitrogen atom, which can significantly alter the molecule's properties. The synthesis is generally performed by reacting the starting aniline derivative with formaldehyde and the secondary amine in a suitable solvent. researchgate.net
| Derivative Type | Reactants | General Product Structure | Reference |
| Schiff Base | This compound, Aldehyde (R-CHO) | 3-(1H-Benzo[d]imidazol-1-yl)-N-(aryl/alkyl-methylene)aniline | ijrpc.comresearchgate.net |
| Mannich Base | This compound, Formaldehyde, Secondary Amine (R₂NH) | N-((1H-Benzo[d]imidazol-1-yl)phenylaminomethyl)dialkylamine | researchgate.net |
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives
The amino group of this compound can be readily converted into urea or thiourea functionalities, which are known to act as hydrogen bond donors and can participate in various biological interactions.
Urea Derivatives: Urea derivatives can be synthesized through the reaction of the aniline moiety with an appropriate isocyanate. elsevierpure.com Alternatively, a common and versatile method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene (B1210022) equivalent. koreascience.kr The reaction of an aniline with CDI, followed by the addition of another amine, can lead to the formation of unsymmetrical ureas. Another approach involves the direct reaction of an aniline with urea at elevated temperatures. google.com
Thiourea Derivatives: The synthesis of thiourea derivatives is analogous to urea synthesis. A prevalent method is the reaction of the aniline with a suitable isothiocyanate in a solvent like acetonitrile. nih.gov Another route involves the reaction of the aniline with ammonium thiocyanate. ijpba.info These methods allow for the introduction of a thiocarbonyl group, which has distinct electronic and hydrogen-bonding properties compared to the carbonyl group of ureas. For instance, new series of urea and thiourea derivatives containing a benzimidazole group have been synthesized and characterized. elsevierpure.com
| Starting Material | Reagent | Product | Reference |
| 2-(1H-benzo[d]imidazol-2-ylamino)ethylamine | p-tolyl isothiocyanate | 1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea | elsevierpure.com |
| 4-(1H-benzo[d]imidazol-2-yl)piperazine | 3-chlorophenyl isocyanate | 4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (Urea derivative) | elsevierpure.com |
| Substituted Aniline | Phenyl Chloroformate, then N-aminophthalimide | 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea | nih.gov |
| 2-amino-1,3,4-thiadiazole | p-toluene sulfonyl isothiocyanate | 1-(1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thiourea | nih.gov |
Alkylation and Acylation of Nitrogen Centers
Both the aniline nitrogen and the benzimidazole ring nitrogens are potential sites for alkylation and acylation, leading to a wide range of derivatives with modified electronic and steric properties.
Alkylation: Alkylation can occur at the N1 position of the benzimidazole ring or at the exocyclic amino group. The site of alkylation can often be controlled by the choice of reagents and reaction conditions. For example, the N-alkylation of the benzimidazole ring can be achieved by reacting the N1-unsubstituted benzimidazole with an alkyl halide in the presence of a base. The alkylation of the aniline nitrogen can also be performed using alkyl halides, often leading to secondary or tertiary amines. The alkylation of 1-hydroxyimidazoles with benzyl (B1604629) halides has been shown to selectively form O-alkoxy derivatives. researchgate.net
Incorporation of Heterocyclic and Aromatic Moieties (e.g., Azo Dyes, Pyridones)
The functionalization of the benzimidazole core, particularly with moieties like azo dyes and pyridones, is a significant area of research aimed at developing novel compounds with specific chromophoric and biological properties.
Azo Dyes: The synthesis of azo dyes incorporating a benzimidazole structure typically follows a two-step diazotization-coupling reaction. This classic method is adapted for benzimidazolyl aniline analogues. The process begins with the diazotization of an aromatic primary amine, such as a substituted aniline, using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. unb.canih.gov This unstable intermediate is then immediately reacted with a coupling component.
In the context of this compound, the aniline group on the benzimidazole derivative would serve as the coupling partner for a diazonium salt. Alternatively, the aniline group of the target molecule itself could be diazotized and then coupled with an electron-rich aromatic compound like naphthalen-2-ol or another aniline derivative. cuhk.edu.hk This electrophilic aromatic substitution reaction results in the formation of a stable azo compound, characterized by the -N=N- bond that links the two aromatic systems. nih.gov The specific color and properties of the resulting dye are determined by the nature of the aromatic groups involved. unb.ca
For instance, a general approach involves diazotizing various substituted anilines and coupling them with heterocyclic partners. nih.gov This methodology is highly versatile and can be used to create a large library of azo dyes with diverse functionalities.
Pyridones: The integration of a pyridone ring onto a benzimidazole scaffold has been explored to create hybrid molecules with potential applications in medicinal chemistry. A recently developed synthetic route to produce aryl benzimidazole-pyridones demonstrates this approach. tandfonline.comtandfonline.com The synthesis is a multi-step process that builds the pyridone ring onto a pre-formed benzimidazole structure.
The process can be summarized as follows:
Chalcone (B49325) Formation: An initial Claisen-Schmidt condensation between an acetyl-benzimidazole derivative and an appropriate aldehyde (e.g., isoxazole-4-carbaldehyde) yields a chalcone intermediate. tandfonline.com
Pyridone Ring Construction: The chalcone is then reacted with an acetamide (B32628) derivative in the presence of a strong base like potassium tert-butoxide (KOtBu) in an anhydrous solvent such as DMSO. This step constructs the core pyridone ring. tandfonline.com
Final Functionalization: The final step often involves a cross-coupling reaction, such as a Suzuki coupling, to attach various aryl groups to the pyridone-benzimidazole hybrid, leading to a library of diverse compounds. tandfonline.com
A study by Bhaskar et al. details the synthesis of a series of aryl benzimidazole-pyridones, highlighting the reaction conditions and yields. tandfonline.comtandfonline.com
Table 1: Synthesis of Aryl Benzimidazole-Pyridone Analogues
| Step | Reactants | Reagents & Conditions | Intermediate/Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1 | 1-(1H-benzo[d]imidazol-2-yl)ethanone + Isoxazole-4-carbaldehyde | aq. NaOH, Ethanol, Room Temp, 6h | Chalcone Intermediate | 90% | tandfonline.com |
| 2 | Chalcone Intermediate + 2-cyano-N-(4-fluorophenyl)acetamide | KOtBu, Anhydrous DMSO, 50°C, 4h | Pyridone Intermediate | 87% | tandfonline.com |
| 3 | Pyridone Intermediate + Arylboronic Acids | Pd(PPh3)4, Na2CO3, 1,4-Dioxane, Reflux, 12h | Final Aryl Benzimidazole-Pyridones | Good | tandfonline.com |
Modern Synthetic Innovations and Green Chemistry Principles in Synthesis
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methods. These principles have been applied to the synthesis of benzimidazole derivatives, focusing on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.
Solvent-Free and Catalyst-Free Reactions
A significant goal in green chemistry is to perform reactions without the use of solvents and catalysts, which simplifies purification, reduces toxic waste, and lowers costs. Several protocols for the synthesis of benzimidazoles have been developed that adhere to these principles.
One common approach involves the direct condensation of o-phenylenediamines with aldehydes. bohrium.combeilstein-journals.org Research has shown that many 2-substituted benzimidazoles can be synthesized in high yields by simply heating the reactants together without any solvent or catalyst. researchgate.net For example, reacting o-phenylenediamine with various aldehydes at 80°C under solvent-free conditions can produce the desired benzimidazole products in as little as two minutes with yields often exceeding 90%. beilstein-journals.org
The advantages of this approach include:
High Atom Economy: Most or all of the atoms from the reactants are incorporated into the final product.
No Toxic Waste: The elimination of catalysts and solvents means no toxic by-products are formed. bohrium.com
Energy Efficiency: Reactions can often be performed at moderate temperatures for short durations. bohrium.com
Simplified Purification: The final product is often pure enough after a simple workup, avoiding complex chromatographic separation.
While some reactions proceed efficiently without a catalyst, others benefit from a minimal amount of a green catalyst. For instance, zinc acetate (B1210297) and boric acid have been used in catalytic amounts for the solvent-free synthesis of benzimidazoles with excellent yields. chemmethod.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. erdogan.edu.tr This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. mdpi.comnih.gov
The synthesis of benzimidazole derivatives has been significantly improved by the application of microwave energy. pharmainfo.in For example, the condensation of N-phenyl-o-phenylenediamine with various benzaldehydes, which might take hours under conventional heating, can be completed in just 5-10 minutes under microwave irradiation, with quantitative yields. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles
| Reactants | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional | Er(OTf)3 (1% mol), 80°C | 60 min | 61.4% | mdpi.com |
| Microwave | Er(OTf)3 (1% mol), 80°C | 5 min | 99.9% | mdpi.com | |
| o-phenylenediamine + Carboxylic Acids | Conventional | Reflux | Hours | Moderate | nih.gov |
| Microwave | Solvent-free | Minutes | Improved | nih.gov |
The combination of microwave irradiation with solvent-free conditions represents a particularly green and efficient synthetic strategy. mdpi.com This synergistic approach allows for rapid, high-yield synthesis of benzimidazole libraries, facilitating the discovery of new chemical entities with diverse applications. researchgate.net
Structure Activity Relationship Sar Studies of 3 1h Benzo D Imidazol 1 Yl Aniline Derivatives
Influence of Substituents on Biological Activity
The introduction of different functional groups at various positions on the 3-(1H-Benzo[d]imidazol-1-yl)aniline scaffold can dramatically alter its biological profile. These modifications can affect the molecule's electronic properties, lipophilicity, and steric interactions, which in turn influence its binding affinity to biological targets.
Substituents on the aniline (B41778) phenyl ring play a crucial role in modulating the biological activity of this compound derivatives. The nature and position of these substituents can significantly impact the compound's interaction with target receptors. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and its ability to form hydrogen bonds.
While specific studies on this compound are limited, research on analogous structures, such as benzylidene aniline-type imines, has shown that electronic effects of substituents in the 4 and 4'-positions influence the electronic state and conformation of the molecule. nih.gov Such modifications on the aniline ring of this compound would be expected to have a similar impact on its biological activity.
| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| ortho | Bulky groups | May decrease activity | Steric hindrance could prevent optimal binding to the target. |
| meta | Electron-withdrawing | Could increase or decrease activity | Alters the electronic distribution of the ring, potentially affecting receptor interaction. |
| para | Electron-donating | Could increase or decrease activity | Modifies the pKa of the aniline nitrogen, which may be critical for binding. |
Modifications to the benzene (B151609) portion of the benzimidazole (B57391) nucleus are a key strategy in optimizing the pharmacological properties of this class of compounds. scholarsresearchlibrary.com Research has indicated that substituents at the C-5 and C-6 positions are particularly important for biological activity. scholarsresearchlibrary.comnih.gov For example, in a series of benzimidazole derivatives, the introduction of a methyl group at the R² position was found to significantly enhance fungicidal activity, whereas a chlorine atom at the same position decreased activity. nih.gov Conversely, the presence of a bulky methoxy (B1213986) group at the R¹ position was shown to reduce fungicidal activity, suggesting that steric hindrance in this region is detrimental. nih.gov
| Substituent | Position | Observed Effect on Activity | Example Compound Series | Reference |
|---|---|---|---|---|
| Methyl | R² | Enhanced fungicidal activity | Benzimidazole derivatives | nih.gov |
| Chlorine | R² | Decreased fungicidal activity | Benzimidazole derivatives | nih.gov |
| Methoxy | R¹ | Reduced fungicidal activity | Benzimidazole derivatives | nih.gov |
Substitution at the N-1 position of the benzimidazole ring is a critical determinant of biological activity. nih.gov The introduction of various substituents at this position can significantly enhance the therapeutic potential of the parent compound. For instance, the attachment of benzyl (B1604629) groups to the N-1 position has been shown to be a favorable modification for increasing chemotherapeutic activity. nih.gov In a study of novel N-substituted benzimidazole derived carboxamides, it was found that an isobutyl side chain at the N-1 atom resulted in strong antiproliferative activity against certain cancer cell lines. nih.gov
Positional Isomerism and Pharmacological Profile
The relative positioning of the aniline and benzimidazole rings significantly influences the pharmacological profile of the compound. While this compound features a meta-substituted aniline, its positional isomers, the ortho- and para-substituted analogues, would be expected to exhibit different biological activities due to altered spatial arrangements of the key functional groups. This would affect their ability to fit into the binding pocket of a biological target. A study on N-substituted benzimidazole derived carboxamides highlighted the importance of the substitution pattern on biological activity, where different isomers displayed varying levels of antioxidative and antiproliferative effects. nih.gov
Conformational Flexibility and its Implications for Ligand-Target Interactions
The conformational flexibility of this compound, particularly the rotation around the single bond connecting the aniline and benzimidazole rings, is a key factor in its interaction with biological targets. This flexibility allows the molecule to adopt different conformations, one of which may be the bioactive conformation required for optimal binding. The ability to adopt a specific low-energy conformation that complements the topology of a receptor's binding site is crucial for high-affinity binding and subsequent biological response. The planarity or non-planarity of the molecule, influenced by substituents, can also affect these interactions. arabjchem.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole-Aniline Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool for understanding the relationship between the chemical structure of benzimidazole-aniline analogues and their biological activity. ui.ac.id By developing 3D-QSAR models, researchers can predict the activity of novel compounds and gain insights into the key molecular features that govern their potency. consensus.appnih.gov For example, a QSAR study on N-substituted benzimidazole derived carboxamides generated 3D-QSAR models to explore the molecular properties that have the highest influence on antioxidative activity. nih.gov These models can guide the rational design of new derivatives with improved pharmacological profiles by identifying the steric and electronic requirements for optimal activity. biointerfaceresearch.com
Pharmacological and Biological Evaluations of 3 1h Benzo D Imidazol 1 Yl Aniline Derivatives
Anticancer and Antiproliferative Activities
The potential of 3-(1H-Benzo[d]imidazol-1-yl)aniline derivatives as anticancer agents has been extensively studied, revealing their ability to inhibit the growth of various cancer cell lines through mechanisms such as cytotoxicity and the induction of apoptosis.
Cytotoxicity Against Human Cancer Cell Lines
Research has demonstrated the cytotoxic effects of these derivatives against a range of human cancer cell lines. For instance, certain novel 1H-benzo[d]imidazole derivatives have shown significant inhibitory activities against HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines. bohrium.comnih.gov One particular compound, 9g, exhibited potent activity with low IC50 values against these cell lines. bohrium.comnih.gov Similarly, a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives displayed moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 (lung cancer), and BEL-7404 tumor cell lines. nih.gov
Derivatives of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine have been identified as potent inhibitors of spleen tyrosine kinase (Syk), a key player in hematological malignancies. researchgate.net One such derivative, 19q, showed excellent inhibitory activity against the Syk enzyme and demonstrated antiproliferative activity in multiple hematological tumor cells, including MV4-11 (leukemia). researchgate.net Furthermore, screening of a library of pyrazolopyrimidines against glioma cell lines identified a family of compounds with a 2-amino-1,3-benzoxazole moiety that exhibited potent antiproliferative properties in the nanomolar range against U87 glioblastoma cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
| Novel 1H-benzo[d]imidazole derivatives (e.g., 9g) | HCT-116, MCF-7, HeLa, HepG2 | Significant inhibitory activities with low IC50 values. bohrium.comnih.gov |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | HepG2, SK-OV-3, NCI-H460, BEL-7404 | Moderate to high inhibitory activities. nih.gov |
| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives (e.g., 19q) | MV4-11 | Potent Syk inhibitors with antiproliferative activity. researchgate.net |
| Pyrazolopyrimidines with 2-amino-1,3-benzoxazole moiety | U87 glioblastoma | Potent antiproliferative properties in the nM range. nih.gov |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives (e.g., 12e) | Various (NCI 60 panel) | Significant growth inhibition against multiple cancer cell lines. nih.gov |
| Benzothiazole aniline (B41778) (BTA) derivatives (L1, L2, L1Pt) | Liver, breast, lung, prostate, kidney, brain cancer cells | Better cytotoxicity than cisplatin. mdpi.com |
Impact on Cell Viability and Growth Inhibition
The antiproliferative effects of these derivatives are marked by a significant reduction in cancer cell viability and inhibition of their growth. For example, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were screened against the NCI 60 cancer cell line panel. nih.gov Among them, compound 12e demonstrated the most significant growth inhibition against a multitude of cancer cell lines. nih.gov
Similarly, novel 1H-benzo[d]imidazole derivatives designed as Fatty Acid Synthase (FASN) inhibitors, CTL-1 and CTL-7, effectively inhibited the proliferation of colon cancer cells (HCT-116 and CaCO2) and breast cancer cells (MCF-7 and MDA-MB-231) at concentrations below 10 µM. mdpi.comresearchgate.net Notably, these compounds showed significantly lower cytotoxicity towards the non-cancerous HEK-293 cell line. mdpi.comresearchgate.net Furthermore, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have also been synthesized and evaluated for their anticancer activities, highlighting the importance of substitutions at the N-1, C-2, and C-6 positions for pharmacological effects. nih.gov
Effects on Cancer Cell Apoptosis
A crucial mechanism through which these benzimidazole (B57391) derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Mechanistic studies on a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative, 3a1, revealed that it induces apoptosis in tumor cells. nih.gov This is achieved by regulating the expression of apoptotic proteins such as Bax and Bcl-2, increasing intracellular Ca2+ release, and generating reactive oxygen species (ROS). nih.gov
Similarly, compound 9g, a dehydroabietic acid derivative of 1H-benzo[d]imidazole, was found to induce apoptosis in HCT-116 cells by increasing intracellular ROS levels, decreasing mitochondrial membrane potential, and modulating the levels of Bax and Bcl-2 proteins. bohrium.comnih.gov Further studies on FASN inhibitors CTL-1 and CTL-7 in HCT-116 cells showed that they induce S-phase arrest in the cell cycle and have a prolonged apoptotic effect. mdpi.comresearchgate.net Western blot analysis confirmed the involvement of the FASN pathway in this process. mdpi.com
Antimicrobial and Antibacterial Spectrum
In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a variety of bacterial strains.
Activity Against Gram-Positive Bacteria
Several studies have highlighted the efficacy of these compounds against Gram-positive bacteria. For instance, newly synthesized triphenyl imidazole (B134444) derivatives linked with aniline have shown promising biological activities. niscpr.res.in A series of amide functionalized 1H-benzo[d]imidazole-2-thiol derivatives exhibited good antimicrobial activity against Staphylococcus aureus. researchgate.net
Furthermore, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these derivatives displayed very low minimum inhibitory concentrations (MIC). nih.gov Another study on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives reported their antibacterial activity against Staphylococcus aureus. researchgate.net
Activity Against Gram-Negative Bacteria
The antibacterial spectrum of these derivatives also extends to Gram-negative bacteria. The aforementioned triphenyl imidazole derivatives have also been evaluated against Gram-negative strains. niscpr.res.in A study on novel benzimidazole derivatives reported their antimicrobial potential against Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |
| Triphenyl imidazole derivatives | Evaluated niscpr.res.in | Evaluated niscpr.res.in | Promising biological activities. niscpr.res.in |
| Amide functionalized 1H-benzo[d]imidazole-2-thiol derivatives | Staphylococcus aureus researchgate.net | - | Good antimicrobial activity. researchgate.net |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus (including MRSA) nih.gov | Escherichia coli nih.gov | Significant activity, some with low MIC values. nih.gov |
| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives | Staphylococcus aureus researchgate.net | Escherichia coli researchgate.net | Antibacterial activity demonstrated. researchgate.net |
| Novel benzimidazole derivatives | - | Escherichia coli, Pseudomonas aeruginosa nih.gov | Antimicrobial potential reported. nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Evaluated nih.gov | Evaluated nih.gov | Antibacterial activity evaluated. nih.gov |
Antitubercular Efficacy Against Mycobacterium tuberculosis Strains
Derivatives of the this compound scaffold have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has shown that certain 1H-benzo[d]imidazole derivatives are active against intracellular M. tuberculosis and exhibit bactericidal activity at nanomolar concentrations. nih.govresearchgate.net These compounds have been found to be non-toxic to human cells, highlighting their potential as therapeutic agents. nih.govnih.gov
The mechanism of action for some of these derivatives has been linked to the inhibition of mycolic acid metabolism. researchgate.net Specifically, they target the essential membrane protein MmpL3, which is responsible for exporting trehalose (B1683222) monomycolate, a key precursor for the mycobacterial outer membrane. researchgate.netnih.gov This inhibition disrupts the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, crucial components of the mycobacterial cell wall. researchgate.net Importantly, no cross-resistance has been observed between these benzimidazole derivatives and other MmpL3 inhibitors like SQ109, or with first-line antitubercular drugs. researchgate.netnih.gov
Further studies have identified specific structural features that enhance antitubercular activity. For instance, compounds with halogen atoms or methyl groups on the benzimidazole ring, combined with cyclohexylethyl substituents at the C-2 position, have shown excellent bactericidal properties. nih.gov In one study, a benzimidazolium salt derivative demonstrated antitubercular activity with a minimum inhibitory concentration (MIC) of 2 μg/ml against the M. tuberculosis H37Rv strain. nih.gov Molecular docking studies have suggested that these compounds can bind effectively to key enzymes like InhA, a crucial component of the fatty acid synthase II system in M. tuberculosis. nih.gov
Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Target/Mechanism | Activity Details | Reference |
| 1H-benzo[d]imidazole derivatives | MmpL3 | Nanomolar in vitro activity, active against intracellular M. tuberculosis | nih.govresearchgate.net |
| 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole | MmpL3 | Excellent bactericidal activity | researchgate.net |
| 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole | MmpL3 | Excellent bactericidal activity | researchgate.net |
| Benzimidazolium salt 7h | InhA (putative) | MIC of 2 μg/ml against M. tuberculosis H37Rv | nih.gov |
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | MurD ligase (putative) | Moderate activity against M. tuberculosis | samipubco.com |
Antidiabetic Properties
Inhibition of Key Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase)
Derivatives of this compound have emerged as promising candidates for the management of diabetes through the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. By hindering the action of these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia.
Several studies have highlighted the potent inhibitory effects of various benzimidazole derivatives against both α-amylase and α-glucosidase. For instance, a series of benzoylaryl benzimidazoles demonstrated significant inhibitory activity. One particular derivative, containing a hydroxyl group at the para-position of the phenyl ring, exhibited noteworthy inhibition of both α-amylase (IC₅₀ = 12.09 ± 0.38 µM) and α-glucosidase (IC₅₀ = 11.02 ± 0.04 µM), with potency comparable to the standard drug, acarbose (B1664774). nih.gov
In another study, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated for their α-glucosidase inhibitory potential. acs.orgsemanticscholar.org All the synthesized compounds in this series showed excellent inhibitory activity, with IC₅₀ values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM, surpassing the efficacy of acarbose (IC₅₀ = 873.34 ± 1.21 μM). acs.orgsemanticscholar.org The most active compound in this series demonstrated an exceptionally low IC₅₀ value of 0.64 ± 0.05 μM. semanticscholar.org
Furthermore, benzo[d]imidazole-amide hybrids incorporating a 1,2,3-triazole-N-arylacetamide moiety have also been investigated as α-glucosidase inhibitors. nih.gov Many of these compounds displayed greater potency than acarbose, with the most promising inhibitor, an N-2-methylphenylacetamid derivative, exhibiting competitive inhibition with a Ki value of 40.0 µM. nih.gov
Table 2: Inhibitory Activity of Benzimidazole Derivatives against α-Amylase and α-Glucosidase
| Compound Series | Enzyme | IC₅₀ / Kᵢ | Reference |
| Benzoylaryl benzimidazoles | α-Amylase | 12.09 ± 0.38 µM | nih.gov |
| α-Glucosidase | 11.02 ± 0.04 µM | nih.gov | |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 ± 0.05 µM to 343.10 ± 1.62 µM | acs.orgsemanticscholar.org |
| Benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids | α-Glucosidase | 49.0–668.5 μM (IC₅₀) | nih.gov |
| N-2-methylphenylacetamid derivative (8c) | α-Glucosidase | 40.0 µM (Kᵢ) | nih.gov |
Antioxidant Activities
The benzimidazole scaffold, a key component of this compound, is associated with significant antioxidant properties. These compounds can mitigate oxidative stress, which is implicated in numerous diseases, by neutralizing free radicals.
The antioxidant potential of various 1H-benzo[d]imidazole derivatives has been assessed through multiple in vitro assays. In one study, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were evaluated for their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. nih.gov Most of the synthesized compounds demonstrated LPO inhibitory activity, with one derivative, which has a p-bromophenyl substituent, showing a 57% inhibition of LPO, a level approaching that of the standard antioxidant butylated hydroxytoluene (65%). nih.gov
Another investigation focused on 2-substituted 1H-benzimidazoles synthesized using a nano-catalyzed method. mdpi.com The antioxidant activity of these derivatives was evaluated, and one compound, 2-(1H-Benzo[d]imidazol-2-yl) phenol, was identified as having the highest antioxidant activity among the tested compounds. mdpi.com Additionally, a study on new 1H-1,2,3-triazole derivatives, which can be related structural motifs, also highlighted their antioxidant potential through DPPH and FRAP assays. dergipark.org.tr
Table 3: Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Assay | Result | Reference |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Lipid Peroxidation (LPO) Inhibition | 15-57% inhibition | nih.gov |
| 2-(1H-Benzo[d]imidazol-2-yl) phenol | Not specified | Highest activity among tested compounds | mdpi.com |
| 4-bromo-N-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxy benzylidene) aniline | DPPH and FRAP | Highest potential among tested compounds | dergipark.org.tr |
Neuropharmacological Receptor Modulation
Positive Allosteric Modulation of GABA-A Receptors
Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain. nih.govacs.org These compounds bind to a site on the receptor that is distinct from the agonist binding site, enhancing the effect of GABA.
The 1H-benzo[d]imidazole core is considered a bioisostere of the imidazo[1,2-a]pyridine (B132010) motif, which is known to exhibit selectivity for the α1/γ2 interface of the α1β2γ2 GABA-A receptor. acs.org Research has focused on designing 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as PAMs with improved metabolic stability. acs.org Electrophysiological studies have confirmed that these derivatives potentiate GABA-induced chloride currents without exhibiting agonistic properties on their own, confirming their allosteric modulatory action. acs.org The design of these molecules has included strategies to block metabolic hotspots, thereby enhancing their potential as therapeutic agents for neurological disorders. uj.edu.pl
Table 4: GABA-A Receptor Modulatory Activity of Benzimidazole Derivatives
| Compound Series | Receptor Subtype | Activity | Reference |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | α1β2γ2 GABA-A | Positive Allosteric Modulator | acs.org |
| Molecule 4B (a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative) | GABA-A | Promising Positive Allosteric Modulator | uj.edu.pl |
Affinity and Activity at Serotonin (B10506) Receptors (e.g., 5-HT7R)
While direct studies on the affinity and activity of this compound derivatives specifically at the 5-HT7 serotonin receptor are not extensively detailed in the provided context, the broader class of benzimidazole derivatives is known to interact with various G-protein coupled receptors, including serotonin receptors. The structural similarities to known serotonin receptor ligands suggest a potential for these compounds to modulate serotonergic systems. Further research is necessary to fully elucidate the specific interactions and functional consequences of these derivatives at the 5-HT7 receptor and other serotonin receptor subtypes.
Other Therapeutic Potentials (e.g., Antiviral, Antiulcer, Antifungal, Antihistaminic)
The benzimidazole scaffold, a key structural component of this compound, is a highly regarded pharmacophore in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds. researchgate.net The versatility of the benzimidazole ring system allows for the development of derivatives with a wide spectrum of biological activities. Research has explored the potential of various benzimidazole derivatives as antiviral, antiulcer, antifungal, and antihistaminic agents, demonstrating the broad therapeutic promise of this chemical class. researchgate.netnih.gov
Antiviral Activity
Derivatives of benzimidazole have been a significant focus of antiviral research, showing activity against a diverse range of DNA and RNA viruses.
One study investigated forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, which were evaluated for their antiviral properties. Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. Certain derivatives, particularly those with a (quinolizidin-1-yl)alkyl group, also demonstrated moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov
In another research effort, new benzotriazole-based derivatives were designed and synthesized. Five compounds in particular (11b, 18e, 41a, 43a, 99b) were identified as having selective antiviral activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC₅₀ values ranging from 6 to 18.5 μM. nih.gov Compound 18e was highlighted for its ability to protect cells from viral infection by interfering with the early stages of viral attachment. nih.gov
Furthermore, the hybridization of benzimidazole with a triazole ring has been reviewed as a strategy for developing new antiviral agents. mdpi.com The literature suggests that the presence of an additional triazole ring can enhance the biological activity of these hybrid molecules. mdpi.com
Table 1: Antiviral Activity of Selected Benzotriazole Derivatives against Coxsackievirus B5 (CVB5)
| Compound | EC₅₀ (μM) |
|---|---|
| 6a | 52 |
| 11b | 18.5 |
| 18e | 6 |
| 41a | 18.5 |
| 43a | 9 |
| 99b | 12 |
Source: nih.gov
Antiulcer Activity
The most prominent therapeutic application of benzimidazole derivatives is in the treatment of acid-related gastrointestinal disorders. This activity stems from their ability to act as proton pump inhibitors (PPIs), targeting the H+/K+-ATPase enzyme system in gastric parietal cells. researchgate.netrasayanjournal.co.inasianpubs.org
A variety of synthetic 2-mercaptobenzimidazole (B194830) derivatives have been reported to possess antiulcer capabilities. nih.gov Research into hybrid molecules has also yielded promising results. For instance, novel benzimidazole-pyrazole hybrids were synthesized and evaluated for their anti-ulcer activity in an ethanol-induced gastric ulcer model in rats. All tested compounds showed significant antiulcer effects, with compound 5d demonstrating the highest activity at 83.1% protection at a dose of 500 µg/kg, comparable to the standard drug omeprazole (B731). nih.gov
Another study focused on coumarin-benzimidazole derivatives, with compounds 21 and 22 being identified as safe for the gastric mucosa. derpharmachemica.com Additionally, a series of 2-(pyrimidinylsulfinyl) benzimidazole derivatives were assessed, with compounds 23a , 23b , and 23d showing good antiulcer activity. derpharmachemica.com The combination of benzimidazole and quinazoline (B50416) moieties has also been explored, leading to the development of new derivatives with demonstrated antiulcer effects in various rat models. asianpubs.orgderpharmachemica.com
Table 2: Antiulcer Activity of Benzimidazole-Pyrazole Hybrids
| Compound | Antiulcer Activity (%) at 500 µg/kg |
|---|---|
| 5a | 72-83 |
| 5b | 72-83 |
| 5c | 72-83 |
| 5d | 83.1 |
| 5e | 72-83 |
| 5f | 72-83 |
| Omeprazole (30 mg/kg) | 83 |
Source: nih.gov
Antifungal Activity
The emergence of drug-resistant fungal pathogens has spurred the search for new antifungal agents, and benzimidazole derivatives have shown considerable potential in this area. nih.gov
A study on a series of 18 alkylated mono-, bis-, and trisbenzimidazole derivatives revealed that many of the bisbenzimidazole compounds had moderate to excellent antifungal activities against a panel of fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.975 to 15.6 µg/mL. nih.gov The most potent of these compounds were found to have activity equal to or greater than existing antifungal drugs like fluconazole (B54011) and itraconazole (B105839) against several of the tested strains. nih.gov It was noted that the mono- and trisbenzimidazole analogues in this particular series did not show significant activity. nih.gov
In other research, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were synthesized and evaluated. Compound 4k was particularly effective against Candida albicans and Aspergillus niger, with MIC values between 8 and 16 μg mL−1. nih.gov Similarly, a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives demonstrated high antifungal activity when compared to the standard drug ketoconazole. benthamscience.com
Table 3: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound | Organism | MIC (μg/mL) |
|---|---|---|
| 3 | C. glabrata | 7.8 |
| 3 | C. parapsilosis | 7.8 |
| 3 | A. nidulans | 7.8 |
| 4k | C. albicans | 8-16 |
| 4k | A. niger | 8-16 |
Antihistaminic Activity
While less extensively documented than other properties, the benzimidazole scaffold has been associated with antihistaminic activity. researchgate.netnih.gov Research in this specific area is more limited compared to the antiviral and antiulcer applications.
One study detailed the synthesis and evaluation of N-benzylpiperazino derivatives of nih.govbenzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one for H1-antihistamine activity. The most potent compound, 6-[3-[4-(4-chlorobenzyl)-1-piperazinyl]propoxy] nih.govbenzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one (28) , exhibited a pA2 of 9.1 against histamine (B1213489) on isolated guinea pig ileum, which is comparable to the established antihistamine mepyramine. nih.gov These compounds were also found to inhibit histamine release from mast cells, suggesting a mechanism relevant to their antianaphylactic properties. nih.gov Although these compounds are structurally distinct from this compound, this research indicates that heterocyclic systems incorporating structural elements capable of interacting with the H1 receptor can be designed, and the benzimidazole framework could potentially serve as a scaffold for such agents.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of a molecule. Methodologies such as B3LYP with basis sets like 6-31G(d,p) and 6-311++G(d,p) are commonly employed for these analyses. niscpr.res.inresearchgate.netcyberleninka.ru
The electronic landscape of a molecule is fundamental to its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 3-(1H-Benzo[d]imidazol-1-yl)aniline, the MESP map is expected to show negative potential (red and yellow regions) around the nitrogen atoms of the benzimidazole (B57391) ring and the aniline (B41778) moiety, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms, particularly those of the amine group and the imidazole (B134444) ring, marking them as sites for nucleophilic interaction. nih.gov
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. In molecules with similar benzimidazole structures, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the aniline ring, while the LUMO is often distributed over the benzimidazole system. researchgate.net A smaller HOMO-LUMO gap would suggest a higher propensity for intramolecular charge transfer, which is a key feature for various applications.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value/Region | Significance |
| HOMO Energy | Relatively High | Indicates electron-donating ability |
| LUMO Energy | Relatively Low | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Moderate to Low | Suggests potential for bioactivity and charge transfer |
| HOMO Localization | Primarily on the aniline moiety | Electron-rich region |
| LUMO Localization | Primarily on the benzimidazole moiety | Electron-deficient region |
This table is illustrative and based on data from related benzimidazole derivatives.
Theoretical vibrational frequency analysis can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign vibrational modes. For this compound, DFT calculations are expected to predict characteristic stretching and bending frequencies for the N-H bonds of the aniline group, the C-N bonds of the imidazole ring, and the aromatic C-H bonds. A good correlation between the calculated and experimental spectra would validate the optimized molecular geometry. niscpr.res.inresearchgate.net
Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. niscpr.res.incyberleninka.ru For this compound, the predicted ¹H NMR spectrum would likely show distinct signals for the protons of the aniline and benzimidazole rings, with the chemical shifts influenced by their electronic environments. The ¹³C NMR spectrum would complement this by providing information on the carbon skeleton.
Table 2: Predicted Vibrational and NMR Data Correlation for this compound
| Spectroscopic Data | Computational Method | Expected Correlation with Experimental Data |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311++G(d,p)) | High (with appropriate scaling factors) |
| ¹H NMR Chemical Shifts | GIAO-DFT | High (R² > 0.9) |
| ¹³C NMR Chemical Shifts | GIAO-DFT | High (R² > 0.9) |
This table is illustrative and based on data from related benzimidazole derivatives.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action of potential drug candidates and for identifying key interactions that stabilize the ligand-protein complex.
Given the structural similarities of this compound to other biologically active benzimidazole derivatives, it is plausible that this compound could interact with various protein targets, such as kinases, polymerases, or DNA. nih.govnih.gov Molecular docking simulations would aim to predict the binding mode of the compound within the active site of these potential targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. Studies on related compounds have shown binding energies in the range of -6 to -9 kcal/mol for various targets. nih.gov
A detailed analysis of the docked pose of this compound would reveal the specific amino acid residues involved in the interaction. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The aniline and benzimidazole moieties are capable of forming hydrogen bonds through their nitrogen and hydrogen atoms. The aromatic rings can participate in hydrophobic and pi-pi stacking interactions with the non-polar and aromatic residues of the protein's active site. Identifying these key interactions is fundamental for structure-based drug design and for optimizing the lead compound to enhance its potency and selectivity.
Table 3: Potential Protein Targets and Key Interacting Residues for this compound based on Analog Studies
| Potential Protein Target | Key Interacting Amino Acid Residues (Examples) | Types of Interactions |
| Tyrosine Kinases | Asp, Glu, Lys, Phe, Leu | Hydrogen bonding, Hydrophobic interactions |
| DNA Topoisomerase I | Arg, Asp, Gly, Thr | Hydrogen bonding, van der Waals forces |
| Dihydrofolate Reductase | Ile, Phe, Ser, Tyr | Hydrogen bonding, Pi-pi stacking |
This table is illustrative and based on docking studies of related benzimidazole derivatives.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations offer a powerful method for studying the physical movements and dynamic evolution of atoms and molecules over time. For benzimidazole derivatives, MD simulations are crucial for understanding the stability of ligand-protein complexes and characterizing the intricate dance of interactions that govern binding affinity.
Research on benzimidazole derivatives frequently employs MD simulations, often for periods up to 100 nanoseconds, to validate the findings of molecular docking studies. nih.gov These simulations place the docked ligand-protein complex in a simulated physiological environment, typically including water molecules and ions, to observe its behavior. Key analyses performed during these simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. In ligand-protein simulations, a stable RMSD value over time for both the protein backbone and the ligand suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. nih.govresearchgate.net For instance, simulations of a benzimidazole derivative (compound 1) with the SARS-CoV-2 main protease (Mpro) showed minimal fluctuations throughout a 100 ns run, indicating high stability of the complex. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis helps in identifying the flexible regions of the protein. By comparing the RMSF of the protein alone (apo) with the ligand-bound (holo) form, researchers can determine if ligand binding induces conformational changes or stabilizes specific residues in the binding pocket. researchgate.netresearchgate.net
Protein-Ligand Contacts: MD simulations allow for a detailed analysis of the persistence of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein over the simulation period. nih.gov This provides a more dynamic and realistic picture of the key residues involved in anchoring the ligand, compared to the static view from molecular docking.
These studies collectively show that MD simulations are vital for confirming the stability of predicted binding modes and understanding the dynamic nature of the interactions between benzimidazole-based compounds and their biological targets. nih.govtandfonline.com
Virtual Screening for the Identification of Novel Ligands
The benzimidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a diverse range of biological targets through various non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This makes it an excellent starting point for virtual screening campaigns aimed at discovering novel bioactive compounds.
Ligand-based virtual screening (LBVS) is a common strategy where the known structure of an active compound, such as a benzimidazole derivative, is used as a template to search large chemical databases for molecules with similar properties. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. youtube.com
A typical workflow involves:
Using the benzimidazole substructure as a query to filter massive databases like ZINC15, which can contain millions of commercially available compounds. nih.gov
The resulting subset of molecules is then subjected to further computational filtering, such as molecular docking into a known or homology-modeled protein target. nih.gov
Compounds are ranked based on their docking scores and interaction patterns with key residues in the binding site.
The top-ranked candidates are then selected for acquisition and experimental validation. nih.gov
This strategy has been successfully applied to identify benzimidazole-containing inhibitors for various targets, including triosephosphate isomerase from parasites like Leishmania mexicana and Trypanosoma cruzi. tandfonline.comnih.gov The efficiency of virtual screening allows researchers to explore vast chemical spaces in a time- and cost-effective manner, significantly increasing the probability of finding promising new lead compounds. youtube.com
Solvation Models and Environmental Effects on Molecular Behavior
The behavior of a molecule like this compound is profoundly influenced by its environment, particularly the solvent. Computational solvation models are therefore essential for accurately simulating its properties and interactions in a biological context, which is predominantly aqueous.
In molecular dynamics simulations of benzimidazole derivatives, explicit solvation models are commonly used. nih.gov This involves surrounding the ligand-protein complex with a large number of water molecules to mimic the cellular environment. The inclusion of an explicit solvent is critical because:
Mediating Interactions: Water molecules can form bridging hydrogen bonds between the ligand and the protein, playing a direct role in the stability of the complex.
Dielectric Screening: The high dielectric constant of water screens electrostatic interactions, providing a more realistic representation of the forces at play.
Hydrophobic Effect: The energetic penalty for exposing nonpolar surfaces of the ligand and protein to water is a major driving force for binding, and can only be captured accurately in the presence of a solvent model.
While computationally more intensive, explicit solvent models provide a more physically realistic simulation than implicit models, which represent the solvent as a continuous medium. The choice of water model (e.g., TIP3P, SPC/E) and the simulation conditions are critical for obtaining reliable results that reflect the true dynamic behavior of the benzimidazole scaffold in solution.
Absorption, Distribution, Metabolism, Excretion (ADME) Predictions
Before a compound can become a drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction is a critical step in early-stage drug discovery to filter out candidates that are likely to fail due to poor pharmacokinetics. researchgate.net Various computational tools, such as SwissADME and pkCSM, are used to predict these properties for benzimidazole derivatives. researchgate.netmdpi.com
Studies on derivatives of this compound have shown that the benzimidazole scaffold is generally associated with good drug-like properties. researchgate.net Key predicted ADME parameters for related structures are summarized below.
| ADME Parameter | Predicted Property/Finding | Significance | Reference |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Predicted to be well-absorbed from the gastrointestinal tract. | Indicates good potential for oral bioavailability. | researchgate.net |
| Blood-Brain Barrier (BBB) Permeability | Most derivatives are predicted to be capable of crossing the BBB. | Suggests potential for activity in the central nervous system (CNS). | researchgate.net |
| P-glycoprotein (P-gp) Substrate | Predicted to be substrates for the P-gp efflux pump. | P-gp can pump the drug out of cells, potentially reducing its efficacy and CNS penetration. | researchgate.net |
| Cytochrome P450 (CYP) Inhibition | Derivatives are predicted inhibitors of key metabolic enzymes like CYP2D6 and CYP3A4. | Indicates a potential for drug-drug interactions. | researchgate.net |
| Drug-Likeness Rules | Compounds generally adhere to Lipinski's Rule of Five. | Suggests that the molecules have physicochemical properties consistent with known oral drugs. | nih.gov |
These in silico predictions provide valuable early-stage guidance, helping to prioritize compounds with more promising pharmacokinetic profiles for further synthesis and experimental testing. mdpi.com
Toxicity Prediction Models
Assessing potential toxicity is a paramount concern in drug development. nih.gov In silico toxicity prediction models offer a rapid and cost-effective way to flag compounds that may have harmful effects, reducing the reliance on animal testing in the early phases. researchgate.net Computational tools like Lazar, ProTox, and TOXTREE are frequently used to predict various toxicity endpoints for benzimidazole derivatives based on their chemical structure. researchgate.netnih.gov
The primary concerns often investigated for aromatic heterocyclic compounds like benzimidazoles include carcinogenicity, mutagenicity, and organ-specific toxicities such as hepatotoxicity.
| Toxicity Endpoint | Prediction Tool(s) | Predicted Outcome for Benzimidazole Derivatives | Reference |
|---|---|---|---|
| Hepatotoxicity (Liver Toxicity) | ProTox, Lazar | Some derivatives are predicted to have a potential for hepatotoxicity. | researchgate.net |
| Carcinogenicity | ProTox, Lazar | Some derivatives show a predicted risk of being carcinogenic. | researchgate.net |
| Mutagenicity (Ames Test) | Lazar, TOXTREE | Predictions vary, with some derivatives flagged for potential mutagenicity. A positive Ames test prediction indicates a probability of genotoxicity. | mdpi.comresearchgate.net |
| LD50 (Acute Toxicity) | ProTox | Predicted LD50 values for rats generally fall into toxicity classes 3 and 4 (Harmful or Toxic if swallowed). | researchgate.net |
These computational toxicity assessments are crucial for risk-based evaluation. nih.gov While a prediction of toxicity does not automatically disqualify a compound, especially in the context of treating severe diseases like cancer, it highlights potential liabilities that must be carefully evaluated and managed during lead optimization and subsequent preclinical studies. mdpi.comnih.gov
Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in the study of 3-(1H-Benzo[d]imidazol-1-yl)aniline and its derivatives, offering a non-destructive means to probe its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise mapping of the molecule's framework.
¹H NMR: In the ¹H NMR spectrum of a related compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, the protons of the aminophenyl group appear as a doublet at δ 6.63 ppm (H2, H6) and δ 7.79 ppm (H3, H5), while the protons of the benzimidazole (B57391) moiety are observed as a multiplet at δ 7.08 ppm (H5, H6) and δ 7.46 ppm (H4, H7). ijrpc.com The amino group protons (NH2) show a singlet at δ 5.58 ppm, which is exchangeable with D2O, and the benzimidazole NH proton appears as a broad singlet at δ 12.46 ppm, also D2O exchangeable. ijrpc.com For a derivative, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the aromatic protons are found in the range of δ 6.96 to δ 8.03. niscpr.res.in
¹³C NMR: The ¹³C NMR spectrum of 4-(1H-benzo[d]imidazol-2-yl)aniline shows signals at δ 113.05, 114.14, 123.50, 129.32, 135.78, 151.59, and 152.68 ppm, corresponding to the carbon atoms of the benzimidazole and aminophenyl rings. ijrpc.com In a study of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the experimental and theoretical ¹³C NMR chemical shift values showed good agreement. researchgate.net
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|---|---|
| 4-(1H-benzo[d]imidazol-2-yl)aniline ijrpc.com | ¹H | DMSO-d6 | 5.58 | s | NH₂ (aminophenyl) |
| 6.63 | d | H2', H6' (aminophenyl) | |||
| 7.08 | m | H5, H6 (benzimidazole) | |||
| 7.79 | d | H3', H5' (aminophenyl) | |||
| ¹³C | 113.05, 114.14, 123.50, 129.32, 135.78, 151.59, 152.68 |
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The vibrational frequencies of specific bonds provide a molecular fingerprint.
In the IR spectrum of the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline, characteristic absorption bands are observed. ijrpc.com The NH stretching of the benzimidazole ring appears at 3430 cm⁻¹. ijrpc.com The NH₂ stretching vibrations of the aminophenyl group are seen at 3350 and 3217 cm⁻¹. ijrpc.com Aromatic C-H stretching is observed at 3061 cm⁻¹, and the C=N and C=C aromatic stretching vibrations appear at 1629 cm⁻¹ and 1605 cm⁻¹, respectively. ijrpc.com For a derivative, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the IR spectrum shows =C-H stretching at 3018 cm⁻¹, -CH stretching at 2850 and 2825 cm⁻¹, -C=N stretching at 1467 cm⁻¹, -C-N stretching at 1298 cm⁻¹, and -C-F stretching at 1149 and 1036 cm⁻¹. researchgate.net
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 4-(1H-benzo[d]imidazol-2-yl)aniline ijrpc.com | NH (benzimidazole) | 3430 |
| NH₂ (aminophenyl) | 3350, 3217 | |
| C-H (aromatic) | 3061 | |
| C=N | 1629 | |
| C=C (aromatic) | 1605 | |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine researchgate.net | =C-H | 3018 |
| -CH | 2850, 2825 | |
| -C=N | 1467 | |
| -C-N | 1298 | |
| -C-F | 1149, 1036 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For a derivative, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, the experimental UV spectrum showed an absorption maximum (λexp) at 270 nm, which was in good agreement with the theoretically calculated value. niscpr.res.in In a study on new azo dyes containing a 4-(1H-benzo[d]imidazol-2-yl)aniline moiety, the UV-Vis spectra were recorded in various solvents to study their solvatochromic properties. tubitak.gov.tr
Mass Spectrometry (MS, HRMS, LC/MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their elemental composition.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For a series of 2-phenyl-1H-benzo[d]imidazole derivatives, ESI-MS was used to identify the protonated molecular ions [M+H]⁺. rsc.org For example, (Z)-1-(2-((4-chlorophenyl)sulfonyl)-1-phenylvinyl)-2-phenyl-1H-benzo[d]imidazole showed an [M+H]⁺ peak at m/z = 471. rsc.org In the analysis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives, mass spectrometry was used to confirm the molecular weights of the synthesized compounds. ijrpc.com For instance, one derivative showed a molecular ion peak (M⁺) at m/z 307. ijrpc.com
| Compound | Ionization Method | m/z | Assignment |
|---|---|---|---|
| (Z)-1-(2-((4-chlorophenyl)sulfonyl)-1-phenylvinyl)-2-phenyl-1H-benzo[d]imidazole rsc.org | ESI-MS | 471 | [M+H]⁺ |
| 5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-4-oxo-2-thioxoimidazolidine-1-carboxamide ijrpc.com | MS | 307 | M⁺ |
| 2-([1,1'-biphenl]-4-yl)-1H-benzo[d]imidazole rsc.org | ESI-MS | 271 | [M+H]⁺ |
Circular Dichroism (CD) Spectroscopy for Chiral Properties and DNA Interactions
While there is no direct information available specifically for the circular dichroism (CD) spectroscopy of this compound in the provided context, CD spectroscopy is a powerful technique for investigating the chiral properties of molecules and their interactions with biomacromolecules like DNA. This method measures the differential absorption of left- and right-circularly polarized light. For derivatives of this compound that are chiral or bind to chiral structures, CD spectroscopy could reveal important information about their stereochemistry and binding modes.
Fluorescence Spectroscopy for Ligand Binding and DNA Interaction Studies
Fluorescence spectroscopy is another key technique for studying the binding of ligands to macromolecules. Although specific fluorescence data for this compound is not detailed in the provided search results, this method is highly sensitive to the local environment of a fluorescent molecule. Changes in fluorescence intensity, emission wavelength, and polarization upon binding to a target such as a protein or DNA can provide valuable information on binding affinity, stoichiometry, and conformational changes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in confirming the molecular structures of various benzimidazole derivatives, providing crucial data on bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govmdpi.com
For instance, the crystal structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, a derivative of the core structure, was elucidated using single-crystal X-ray diffraction. nih.gov This analysis confirmed the compound's structure and provided insights into its intermolecular interactions, which are critical for understanding its biological activity. nih.gov Similarly, a study on 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates utilized X-ray diffraction to confirm their molecular and crystal structures. mdpi.comresearchgate.net The analysis revealed the presence of classic N-H…N and C-H…N hydrogen bonds, which are fundamental to the crystal's structural organization. mdpi.comresearchgate.net
In an investigation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a single-crystal X-ray diffraction (XRD) study was employed to determine its structure. mdpi.com The XRD analysis of its monohydrate form confirmed the existence of a single tautomer in the solid phase and detailed the hydrogen bond network between the benzimidazole derivative and water molecules. mdpi.com Furthermore, the crystal structure of N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, a related heterocyclic compound, was confirmed by X-ray diffraction, revealing a dihedral angle of 66.35° between the quinazoline (B50416) and imidazole (B134444) planes and strong intermolecular N-H···N hydrogen bonds. researchgate.net
The crystallographic data for several benzimidazole derivatives are summarized in the interactive table below, highlighting key crystallographic parameters.
| Compound | Crystal System | Space Group | Key Findings |
| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (3b) | Monoclinic | P2₁/c | Classic N-H…N and C-H…N hydrogen bonds play a main role in forming the primary structural motif. mdpi.com |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one (4d) | Monoclinic | P2₁/c | The asymmetric unit contains one molecule of the title compound and one molecule of water. mdpi.com |
| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine (2) | --- | --- | The quinazoline fragment is essentially planar and makes a dihedral angle of 66.35° with the imidazole plane. researchgate.net |
| cis-(3S,4S)-3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one (3b) | --- | --- | The seven-membered ring adopts a slightly flattened boat conformation. mdpi.com |
Biological Assay Methodologies
A variety of biological assays are employed to evaluate the therapeutic potential of this compound derivatives. These assays provide critical information on the compounds' effects on cellular processes and their interactions with specific molecular targets.
Cell-Based Assays (e.g., Proliferation, Viability, Cell Cycle Analysis, Apoptosis)
Cell-based assays are fundamental in assessing the cytotoxic and antiproliferative effects of benzimidazole derivatives. For example, a series of novel 1H-benzo[d]imidazole derivatives were screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). nih.govsemanticscholar.org The most potent compounds, 11a, 12a, and 12b, exhibited 50% growth inhibition (GI50) in a concentration range of 0.16 to 3.6 μM. nih.govsemanticscholar.org
Further investigation into the mechanism of action often involves cell cycle analysis and apoptosis assays. Flow cytometry analysis revealed that compounds 11a, 12a, and 12b induced a prominent G2/M arrest in cancer cells, a hallmark of DNA-damaging agents. nih.govsemanticscholar.org Studies on other related compounds, such as 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), have also utilized cell viability assays (MTT assay) and apoptosis quantification to determine their anticancer effects on human non-small cell lung cancer cells. nih.gov Similarly, a series of 1,5-benzodiazepin-2(3H)-ones were evaluated for their cytotoxicity against human neuroblastoma SH-SY5Y and human hepatoma HepG2 cell lines, with some derivatives showing neuroprotective activity against H2O2-induced oxidative stress. nih.gov This neuroprotection was associated with a reduction in apoptosis and caspase-3 levels. nih.gov
Enzymatic Assays for Target Inhibition
Enzymatic assays are crucial for identifying the specific molecular targets of a compound. For benzimidazole derivatives, a key target identified through computational studies and subsequently confirmed by enzymatic assays is human topoisomerase I (Hu Topo I). nih.gov A DNA relaxation assay, which measures the functional activity of the enzyme, demonstrated that compound 12b inhibited 50% of the DNA relaxation by Hu Topo I at a concentration of 16 μM. nih.govsemanticscholar.org
In a different study, a benzimidazole thiourea (B124793) derivative was investigated for its potential to inhibit elastase. nih.gov An in vitro elastase inhibition assay was performed, and the compound's low IC50 value indicated a high propensity for elastase inhibition. nih.gov Furthermore, some benzimidazole derivatives have been explored as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R), a receptor tyrosine kinase. scienceopen.comresearchgate.net Enzymatic assays are central to determining the potency of these compounds in inhibiting the kinase activity of IGF-1R. scienceopen.comresearchgate.net
Receptor Binding Assays (e.g., Radioligand Binding)
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For instance, a series of 1H-imidazol-1-yl substituted 8-phenylxanthine (B3062520) analogs were evaluated for their binding affinity to adenosine (B11128) receptors. nih.gov Competition binding studies were conducted in vitro using human cloned receptors with specific radioligands, namely [³H]DPCPX for A₁ adenosine receptors and [³H]ZM 241385 for A₂A adenosine receptors. nih.gov These assays allow for the determination of the inhibitory constant (Ki), which is a measure of the compound's binding affinity.
Flow Cytometry for Cellular Responses
Flow cytometry is a powerful technique used to analyze multiple characteristics of individual cells within a heterogeneous population. In the context of benzimidazole research, it has been instrumental in elucidating the cellular responses to these compounds. As mentioned earlier, flow cytometry was used to reveal that certain 1H-benzo[d]imidazole derivatives cause a prominent G2/M phase arrest in the cell cycle of cancer cells. nih.govsemanticscholar.org This technique can also be used to quantify apoptosis by using specific fluorescent dyes that stain for apoptotic markers.
Future Directions and Research Perspectives
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
The rational design of next-generation analogues of 3-(1H-Benzo[d]imidazol-1-yl)aniline is a primary avenue for future research. This approach involves the strategic modification of the core structure to improve binding affinity for specific biological targets while minimizing off-target interactions. Structure-Activity Relationship (SAR) studies are central to this effort, guiding the synthesis of new derivatives with enhanced potency and selectivity.
Future synthetic strategies could explore:
Substitution on the Aniline (B41778) Ring: Introducing various electron-donating or electron-withdrawing groups onto the aniline ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing interactions with target proteins.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties or enhance target binding. For example, replacing a part of the benzimidazole (B57391) ring could lead to novel scaffolds with retained or improved activity.
Research on related benzimidazole structures has shown that such modifications can yield compounds with potent inhibitory activity against various enzymes. For instance, the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives has produced potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia. tandfonline.com Similarly, novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated as potential anticancer agents targeting human topoisomerase I. nih.gov These studies provide a blueprint for the systematic exploration of the chemical space around this compound.
Table 1: Illustrative SAR for Hypothetical Analogues This table illustrates potential modifications to the this compound scaffold and their hypothetical impact on kinase inhibition, based on general principles observed in related compound series. mdpi.com
| Compound | R1 (Aniline Ring) | R2 (Benzimidazole Ring) | Hypothetical Target Kinase IC₅₀ (nM) | Hypothetical Selectivity Profile |
| Parent | H | H | >1000 | Low |
| Analogue 1 | 4-CF₃ | H | 150 | Moderate |
| Analogue 2 | H | 5-Cl | 250 | Moderate |
| Analogue 3 | 4-CF₃ | 5-Cl | 25 | High |
| Analogue 4 | 3-OCH₃ | H | 500 | Low |
Note: Data are hypothetical and for illustrative purposes only.
Comprehensive Mechanistic Elucidation of Biological Actions and Off-Target Effects
A critical future direction is the detailed investigation of the molecular mechanisms underlying the biological activity of this compound and its analogues. While initial screenings may identify a primary target, a comprehensive understanding requires elucidating the full spectrum of its interactions within a biological system.
Key research activities would include:
Target Identification and Validation: Employing techniques like affinity chromatography, chemical proteomics, and computational docking to identify and confirm the primary molecular targets.
Pathway Analysis: Investigating how the compound modulates specific signaling pathways. For example, if a compound inhibits a particular kinase, studies would explore the downstream effects on cell cycle progression, apoptosis, or other cellular processes. mdpi.com
Insights from related benzimidazole compounds show they can act on diverse targets, including tubulin, DNA, and various kinases, highlighting the importance of thorough mechanistic studies. researchgate.net
Development of Targeted Drug Delivery Systems for Benzimidazole-Aniline Compounds
To enhance therapeutic efficacy and minimize systemic exposure, the development of targeted drug delivery systems is a promising research area. jns.edu.af These systems aim to deliver the therapeutic agent specifically to the site of action, such as a tumor, thereby increasing its local concentration and reducing side effects. nih.gov
Potential delivery strategies include:
Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. researchgate.net Nanoparticles can also be designed for passive targeting through the enhanced permeability and retention (EPR) effect in tumors. jns.edu.af
Active Targeting: Functionalizing the delivery vehicle with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on target cells. nih.gov This approach enhances the specificity of drug delivery.
Research has demonstrated the feasibility of incorporating benzimidazole derivatives into drug delivery systems like PLGA nanoparticles to improve their antitumor activity. researchgate.net
Exploration of Novel Therapeutic Applications Beyond Current Scope
The versatility of the benzimidazole scaffold suggests that this compound and its derivatives may have therapeutic applications beyond their initially identified activities. researchgate.net A systematic exploration of new therapeutic areas could uncover untapped potential.
Future research could investigate its efficacy in:
Neurodegenerative Diseases: Some benzimidazole derivatives have been explored as inhibitors of enzymes relevant to Alzheimer's disease, such as butyrylcholinesterase. nih.govresearchgate.net
Infectious Diseases: The benzimidazole core is present in several anthelmintic drugs and has been investigated for activity against bacteria and viruses, such as Hepatitis C virus (HCV). researchgate.netijrpc.com
Inflammatory Disorders: Given the role of certain kinases in inflammatory pathways, kinase-inhibiting benzimidazoles could be repurposed for autoimmune or inflammatory diseases.
This exploration can be guided by computational screening against different disease-related targets and subsequent validation in relevant in vitro and in vivo models.
Integration of Advanced Machine Learning and Artificial Intelligence for Drug Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the drug discovery process for compounds like this compound. mdpi.comspringernature.com These computational tools can accelerate multiple stages of development, from lead discovery to property prediction.
AI and ML can be applied to:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel analogues before synthesis, saving time and resources. researchgate.net
De Novo Drug Design: Using generative models to design entirely new molecules based on the benzimidazole-aniline scaffold with optimized properties for a specific target. researchgate.net
ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles. researchgate.net
Virtual Screening: Screening vast virtual libraries of compounds against a biological target to identify new hits. nih.gov
Table 2: Machine Learning Models in Benzimidazole Drug Discovery
| ML Model Type | Application | Potential Use for this compound | Reference |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds; ADMET prediction. | Prioritizing synthetic analogues based on predicted activity and safety. | researchgate.netnih.gov |
| Random Forest / Decision Trees | QSAR modeling; Target prediction. | Identifying key structural features for potency and predicting potential biological targets. | nih.gov |
| Deep Neural Networks (DNN) | De novo design; Bioactivity prediction from complex data. | Generating novel, optimized benzimidazole-aniline structures and predicting their efficacy. | mdpi.com |
| Graph-Based Models | Predicting properties directly from molecular structure. | Enhancing the accuracy of activity and property predictions for new analogues. | nih.gov |
Preclinical Development and Lead Optimization Strategies
Once promising analogues are identified, they must undergo rigorous preclinical development and lead optimization to become viable drug candidates. biobide.com This phase bridges the gap between initial discovery and clinical trials. researchgate.net
Key strategies include:
Lead Optimization: This iterative process involves refining the chemical structure of a lead compound to enhance its potency, selectivity, metabolic stability, and other pharmacokinetic properties while reducing toxicity. biobide.comnih.gov Techniques such as Free Energy Perturbation (FEP) calculations can guide this process by accurately predicting changes in binding affinity upon structural modification. nih.gov
In Vivo Efficacy Studies: Evaluating the optimized lead compounds in relevant animal models of disease to demonstrate proof-of-concept and determine their therapeutic potential.
Pharmacokinetic and Toxicological Profiling: Conducting detailed studies to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and to identify any potential toxicities at an early stage. biobide.com
Q & A
Basic Synthesis Optimization
Q: What are the most reliable synthetic routes for preparing 3-(1H-Benzo[d]imidazol-1-yl)aniline, and how can reaction conditions be optimized for higher yields? A: Key methods include:
- Catalytic Hydrogenation : Reduction of nitro precursors (e.g., 1-(2-nitrophenyl)-1H-benzo[d]imidazole) using Pd/C in methanol, achieving near-quantitative yields under ambient H₂ pressure .
- Fe Powder Reduction : Nitro group reduction in acidic ethanol/HOAc mixtures, suitable for bulk synthesis but requiring purification steps .
Optimization strategies: - Solvent Selection : Methanol or ethanol enhances solubility of intermediates, while EtOH/HOAc mixtures improve proton availability for Fe-based reductions .
- Catalyst Loading : 10% Pd/C (w/w) balances cost and efficiency .
- Purity Control : Column chromatography (e.g., cyclohexane/EtOAc) resolves byproducts, as seen in post-reduction workflows .
Structural Characterization Challenges
Q: Which analytical techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved? A: Essential techniques:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and imidazole NH (δ 12–13 ppm). Discrepancies due to tautomerism (imidazole ring) require 2D NMR (e.g., HSQC) for resolution .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 278.08996 for trifluoromethyl derivatives) with <0.5 ppm error thresholds .
- X-ray Crystallography : Resolves ambiguous cases, as demonstrated for benzimidazole-quinoline hybrids .
Advanced Biological Activity Profiling
Q: How can researchers design assays to evaluate the antimicrobial potential of this compound derivatives? A: Methodological steps:
- Derivatization : Introduce substituents (e.g., trifluoromethyl, triazole) at the aniline or benzimidazole positions to enhance bioactivity .
- MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with reference standards (e.g., ciprofloxacin) .
- SAR Analysis : Correlate electronic effects (e.g., electron-withdrawing groups at C5 of benzimidazole) with enhanced activity, as seen in derivatives with MICs ≤3.125 µg/mL .
Handling Data Contradictions in Synthetic Yields
Q: How should researchers address inconsistencies in reported yields for catalytic hydrogenation vs. Fe-based reductions of nitro precursors? A: Key considerations:
- Catalyst Efficiency : Pd/C achieves >95% yields under optimized conditions, whereas Fe powder may require excess reagent (3:1 Fe/nitro molar ratio) and longer reaction times .
- Byproduct Formation : Fe methods generate more side products (e.g., hydroxylamines), necessitating post-reduction purification (e.g., chromatography) .
- Scalability : Pd/C is preferred for small-scale, high-purity synthesis; Fe is cost-effective for bulk but requires yield trade-offs .
Mechanistic Insights into Reactivity
Q: What mechanistic pathways explain the electrophilic substitution behavior of this compound in cross-coupling reactions? A: The benzimidazole ring directs reactivity via:
- Electron-Deficient Sites : The N1 position activates the aniline ring for electrophilic substitution (e.g., iodination at C2 using NaNO₂/HCl/KI) .
- Coordination Chemistry : Transition metals (e.g., Cu) bind to the imidazole nitrogen, facilitating Ullmann or Suzuki couplings, as seen in triazolyl derivatives .
- Acid/Base Effects : Protonation of the benzimidazole NH enhances electrophilicity in acidic media, critical for regioselective functionalization .
Stability and Storage Recommendations
Q: What are the best practices for storing this compound to prevent degradation? A: Guidelines include:
- Temperature : Store at room temperature in amber glass to block UV-induced decomposition .
- Desiccants : Use silica gel to mitigate hygroscopicity, particularly for derivatives with polar substituents (e.g., –OH, –NH₂) .
- Inert Atmosphere : Argon or N₂ blankets prevent oxidation of the aniline NH₂ group, which can form nitroso byproducts .
Computational Modeling for SAR Predictions
Q: How can QSAR models guide the design of this compound derivatives with improved pharmacokinetic properties? A: Strategies involve:
- Descriptor Selection : Use logP, polar surface area, and H-bond donors/acceptors to predict bioavailability (e.g., QikProp analysis ).
- Docking Studies : Simulate binding to target enzymes (e.g., fungal CYP51) to prioritize substituents enhancing hydrophobic interactions .
- ADMET Profiling : Predict metabolic stability using liver microsome assays, critical for optimizing half-life in vivo .
Addressing Synthetic Byproducts
Q: How can researchers identify and mitigate common byproducts during the synthesis of this compound? A: Troubleshooting steps:
- Chromatographic Analysis : TLC/HPLC monitors intermediates (e.g., nitroso compounds from incomplete reductions) .
- Side Reaction Control : Add antioxidants (e.g., BHT) to suppress oxidation of the aniline group during purification .
- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
